molecular formula C16H22N2O5S B3142926 4-{4-[(Cyclohexylamino)sulfonyl]anilino}-4-oxobutanoic acid CAS No. 514824-94-3

4-{4-[(Cyclohexylamino)sulfonyl]anilino}-4-oxobutanoic acid

Cat. No.: B3142926
CAS No.: 514824-94-3
M. Wt: 354.4 g/mol
InChI Key: TUGXODAQEQOHAK-UHFFFAOYSA-N
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Description

4-{4-[(Cyclohexylamino)sulfonyl]anilino}-4-oxobutanoic acid is a synthetic compound characterized by a 4-oxobutanoic acid backbone substituted with a sulfonamide group at the para position of the aniline ring. The sulfonamide moiety is further modified with a cyclohexylamine group. This structure confers unique physicochemical properties, such as increased lipophilicity from the cyclohexyl group and enhanced hydrogen-bonding capacity from the sulfonyl and carboxylic acid functionalities.

Properties

IUPAC Name

4-[4-(cyclohexylsulfamoyl)anilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S/c19-15(10-11-16(20)21)17-12-6-8-14(9-7-12)24(22,23)18-13-4-2-1-3-5-13/h6-9,13,18H,1-5,10-11H2,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGXODAQEQOHAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(Cyclohexylamino)sulfonyl]anilino}-4-oxobutanoic acid typically involves the reaction of aniline derivatives with cyclohexylamine and sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups, to achieve the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(Cyclohexylamino)sulfonyl]anilino}-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The anilino group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted anilines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{4-[(Cyclohexylamino)sulfonyl]anilino}-4-oxobutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{4-[(Cyclohexylamino)sulfonyl]anilino}-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 4-oxobutanoic acid derivatives with variable substituents on the aniline ring. Key structural analogs and their distinguishing features include:

Compound Name Substituents on Aniline Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4-{4-[(Cyclohexylamino)sulfonyl]anilino}-4-oxobutanoic acid Cyclohexylamino-sulfonyl C₁₆H₂₂N₂O₅S 354.42 High lipophilicity; potential enzyme modulation Inferred
4-Anilino-4-oxobutanoic acid None (parent structure) C₁₀H₁₁NO₃ 193.20 Used in enzyme-substrate interaction studies
4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid 2-Chloro C₁₀H₁₀ClNO₃ 227.65 Enhanced electron-withdrawing effects
4-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]anilino}-4-oxobutanoic acid 5-Methylisoxazole-sulfonamide C₁₄H₁₅N₃O₆S 353.35 Antimicrobial potential
4-[5-(Butyrylamino)-2-chloroanilino]-4-oxobutanoic acid 5-Butyrylamino, 2-chloro C₁₄H₁₇ClN₂O₄ 312.75 Probable protease inhibition
4-{3-[(Isopropylamino)carbonyl]anilino}-4-oxobutanoic acid Isopropylamino-carbonyl C₁₂H₁₅NO₄ 237.26 Solubility in polar solvents
Key Observations:
  • Electron Effects : The sulfonyl group in the target compound is strongly electron-withdrawing, increasing the acidity of the carboxylic acid (pKa ~3–4) compared to analogs with electron-donating groups (e.g., methoxy substituents, pKa ~4–5) .
  • Bioactivity : Sulfonamide-containing analogs (e.g., ) exhibit antimicrobial or enzyme inhibitory activity, suggesting the target compound may share similar mechanisms .

Solubility and Pharmacokinetics

  • Solubility: The cyclohexyl group reduces aqueous solubility compared to hydrophilic analogs like 4-[(4-methoxyphenyl)amino]-4-oxobutanoic acid (solubility >10 mg/mL in DMSO) .
  • Metabolic Stability : Sulfonamides generally resist first-pass metabolism, but the bulky cyclohexyl group may slow hepatic clearance compared to smaller substituents .

Biological Activity

4-{4-[(Cyclohexylamino)sulfonyl]anilino}-4-oxobutanoic acid, a sulfonamide derivative, is gaining attention for its potential biological activities. This compound's structure suggests it may exhibit various pharmacological effects, particularly in antibacterial and enzyme inhibition contexts. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its IUPAC name and chemical formula, which highlight its functional groups relevant to biological activity:

  • IUPAC Name : this compound
  • Chemical Formula : C16H22N2O5S

Antibacterial Activity

Research indicates that sulfonamide derivatives often exhibit significant antibacterial properties. The presence of the sulfonamide group is crucial for this activity, as it mimics para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.

Table 1: Antibacterial Activity of Sulfonamide Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
This compoundSalmonella typhiTBD

The specific MIC values for this compound against various strains are still under investigation. Preliminary studies suggest it may have moderate efficacy against gram-negative bacteria.

Enzyme Inhibition

Enzyme inhibition studies are critical in assessing the potential of new compounds as therapeutic agents. For instance, compounds with similar structures have shown promising results in inhibiting acetylcholinesterase (AChE) and urease.

Table 2: Enzyme Inhibition Potency

Compound NameEnzyme TargetIC50 (µM)
Compound CAcetylcholinesterase2.14
Compound DUrease1.13
This compoundTBD

The IC50 values for the target enzymes will provide insights into the compound's potential therapeutic applications.

Case Studies

Several studies have explored the biological activities of related compounds, providing a framework for understanding the potential effects of this compound.

  • Antibacterial Screening : A study evaluated a series of sulfonamide derivatives, demonstrating that modifications to the amine group significantly affected antibacterial potency. The cyclohexylamino moiety may enhance lipophilicity, potentially improving membrane penetration in bacteria .
  • Enzyme Inhibition Analysis : Research on similar sulfonamide compounds indicated strong inhibition of urease, an enzyme critical for bacterial survival in acidic environments. The mechanism involves competitive inhibition, where the sulfonamide structure mimics natural substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{4-[(Cyclohexylamino)sulfonyl]anilino}-4-oxobutanoic acid
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4-{4-[(Cyclohexylamino)sulfonyl]anilino}-4-oxobutanoic acid

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